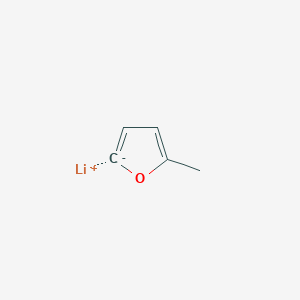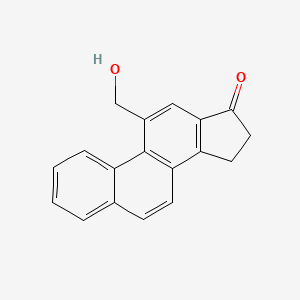
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, various derivatives can be synthesized through adaptations of previously described routes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various ketones and alcohols.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, as well as different dihydro and keto analogues .
Wissenschaftliche Forschungsanwendungen
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, influencing their activity and leading to a range of biological effects. The exact pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-2-hydroxycyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-11-propoxy-17H-cyclopenta[a]phenanthren-17-one
Uniqueness
What sets 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- apart from similar compounds is its specific hydroxymethyl group at the 11th position, which can significantly influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
55651-36-0 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
11-(hydroxymethyl)-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O2/c19-10-12-9-16-14(7-8-17(16)20)15-6-5-11-3-1-2-4-13(11)18(12)15/h1-6,9,19H,7-8,10H2 |
InChI-Schlüssel |
KMMASHMZJFVOOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C3=C(C4=CC=CC=C4C=C3)C(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
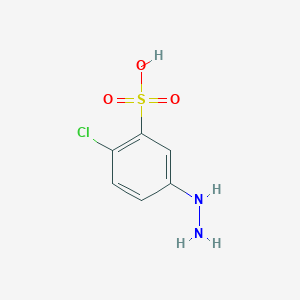
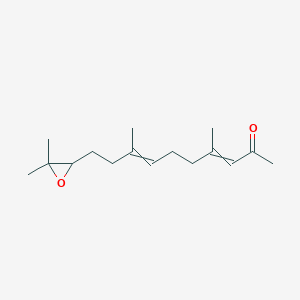
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
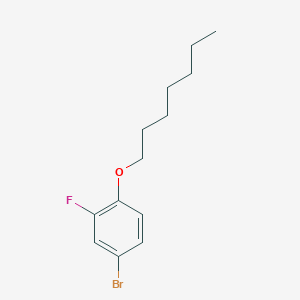
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
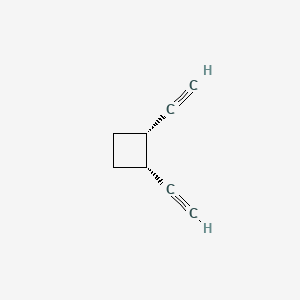
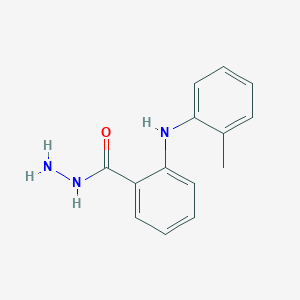
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)
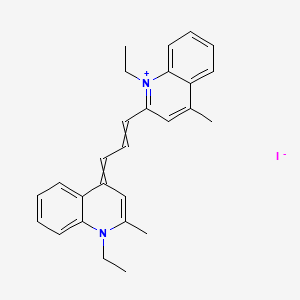
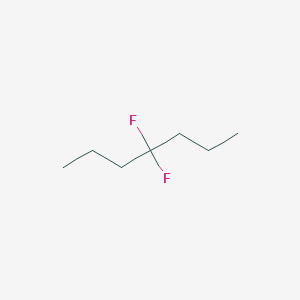
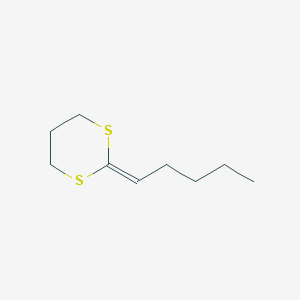
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
